(R)-2-(4-Quinolinyl)-1-propanol
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Overview
Description
®-2-(4-Quinolinyl)-1-propanol is a chiral compound featuring a quinoline ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Quinolinyl)-1-propanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-quinolinecarboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of ®-2-(4-Quinolinyl)-1-propanol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a quinoline derivative.
Biocatalysis: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Quinolinyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 2-(4-Quinolinyl)-1-propanone.
Reduction: 1,2,3,4-Tetrahydroquinoline derivative.
Substitution: 2-(4-Quinolinyl)-1-chloropropane.
Scientific Research Applications
®-2-(4-Quinolinyl)-1-propanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of ®-2-(4-Quinolinyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The propanol moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Quinolinyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
4-Quinolinylmethanol: Contains a methanol group instead of a propanol group.
2-(4-Quinolinyl)acetic acid: Features an acetic acid moiety instead of a propanol group.
Uniqueness
®-2-(4-Quinolinyl)-1-propanol is unique due to its chiral center, which can lead to enantioselective interactions with biological targets. This property makes it particularly valuable in the development of enantioselective drugs and catalysts.
Properties
IUPAC Name |
(2R)-2-quinolin-4-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-6-7-13-12-5-3-2-4-11(10)12/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWRWGMDRAILKR-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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